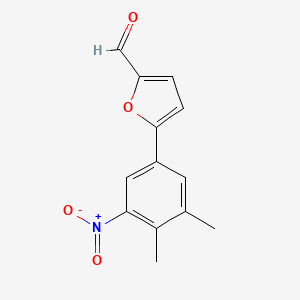
5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan-2-carbaldehyde compounds has been studied extensively. For instance, a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Physical and Chemical Properties Analysis
The thermodynamic properties of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde have been studied. The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . The standard molar formation enthalpies of compounds in the crystalline state at 298.15 K were determined indirectly by the corresponding standard molar combustion enthalpy, obtained using bomb calorimetry combustion .Scientific Research Applications
Thermodynamic Properties
Research has focused on determining the thermodynamic properties of compounds similar to 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde. For instance, studies on isomers of nitrophenyl furan-2-carbaldehyde have revealed insights into their saturated vapor pressure, enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These findings contribute to optimizing processes of synthesis, purification, and application of these compounds, providing a deeper understanding of their nature (Dibrivnyi et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of derivatives related to "this compound" have been extensively studied. Research into the cyclocondensation reactions of substituted anilines with furan-2-carbaldehydes has led to the development of novel compounds. These studies not only expand the chemical repertoire of furan-based compounds but also explore their potential applications in creating new materials and pharmaceuticals (Subrahmanya & Holla, 2003).
Biological Activities
Investigations into the biological activities of compounds structurally related to "this compound" have led to the identification of potential antimicrobial agents. New functional derivatives of furan-2-carbaldehyde have been synthesized, demonstrating promising antibacterial and antifungal properties. Such research highlights the therapeutic potential of furan derivatives in developing new antimicrobials (Dhaduk & Joshi, 2022).
Fluorescent Sensors
Research has extended to the development of fluorescent sensors based on derivatives of furan-2-carbaldehyde for the detection and separation of metal ions. Novel sensors exhibit selective fluorescence responses to specific metals, offering applications in environmental monitoring and chemical analysis (Zhu et al., 2019).
Properties
IUPAC Name |
5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKQXKQEIDCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
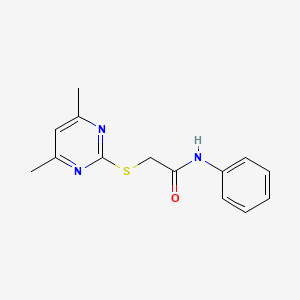

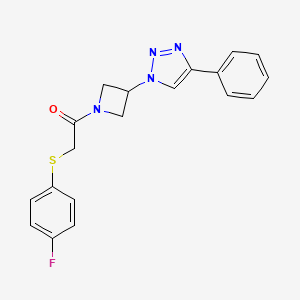
![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)


![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)
![(4-Morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2626418.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2626419.png)
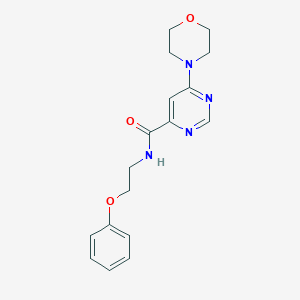

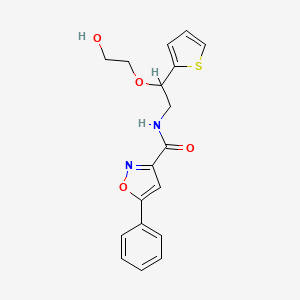
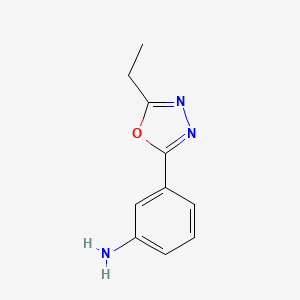
![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)
